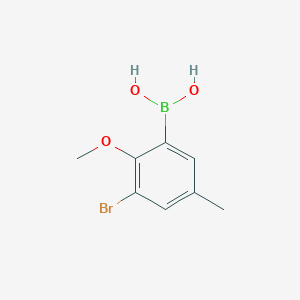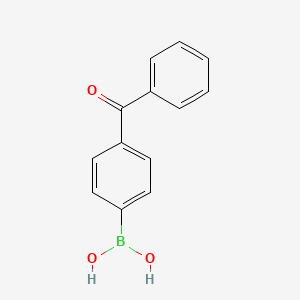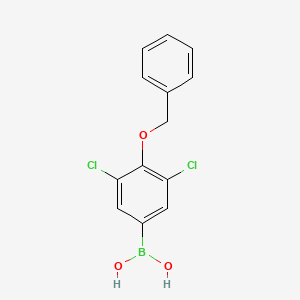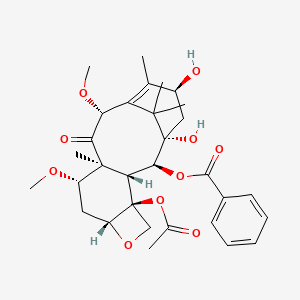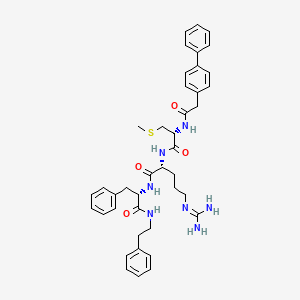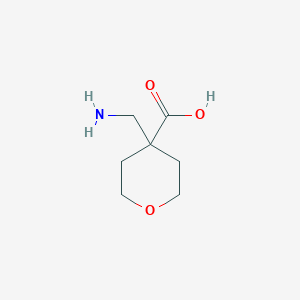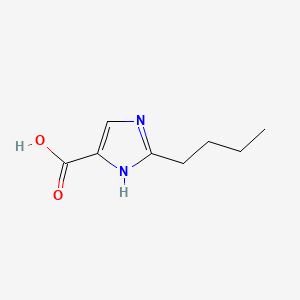
2-(4-クロロ-1H-インドール-3-イル)アセトニトリル
説明
2-(4-chloro-1H-indol-3-yl)acetonitrile is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities The compound 2-(4-chloro-1H-indol-3-yl)acetonitrile is characterized by the presence of a chloro substituent at the 4-position of the indole ring and a nitrile group attached to the acetonitrile moiety
科学的研究の応用
2-(4-chloro-1H-indol-3-yl)acetonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents. Its indole core is a common motif in many biologically active molecules, including anticancer, antiviral, and anti-inflammatory agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules
Biological Studies: The compound is used in studies to investigate the biological activity of indole derivatives. It can be used to probe the structure-activity relationships of indole-based compounds.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals. Its chemical properties make it suitable for use in various industrial processes.
作用機序
Target of Action
Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors, playing a significant role in cell biology .
Mode of Action
It’s known that indole derivatives can interact with their targets through various mechanisms, often involving π-electrons delocalization . In the crystal structure of this compound, N-H⋯N hydrogen bonds link the molecules into chains , which could potentially influence its interaction with targets.
Biochemical Pathways
Indole derivatives are known to impact a broad range of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The properties of indole derivatives can vary widely, influencing their bioavailability .
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, suggesting that this compound may have diverse effects at the molecular and cellular levels .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-1H-indol-3-yl)acetonitrile can be achieved through various synthetic routes. One common method involves the reaction of 4-chloroindole with acetonitrile in the presence of a base. The reaction typically proceeds as follows:
Starting Materials: 4-chloroindole and acetonitrile.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate. The reaction mixture is heated to a temperature of around 100-120°C.
Procedure: The 4-chloroindole is dissolved in acetonitrile, and the base is added to the solution. The reaction mixture is then heated under reflux for several hours until the desired product is formed.
Isolation: The product is isolated by cooling the reaction mixture, followed by filtration and purification using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-(4-chloro-1H-indol-3-yl)acetonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
2-(4-chloro-1H-indol-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Cyclization: Cyclization reactions may require the use of acids or bases as catalysts.
Major Products Formed
Oxidation: Formation of oxo derivatives such as 2-(4-chloro-1H-indol-3-yl)acetamide.
Reduction: Formation of primary amines such as 2-(4-chloro-1H-indol-3-yl)ethylamine.
Substitution: Formation of substituted indole derivatives.
Cyclization: Formation of fused ring systems such as indoloquinolines.
類似化合物との比較
2-(4-chloro-1H-indol-3-yl)acetonitrile can be compared with other indole derivatives, such as:
2-(1H-indol-3-yl)acetonitrile: Lacks the chloro substituent, which may affect its reactivity and biological activity.
2-(4-bromo-1H-indol-3-yl)acetonitrile: Contains a bromo substituent instead of a chloro substituent, which can influence its chemical properties and reactivity.
2-(4-methyl-1H-indol-3-yl)acetonitrile: Contains a methyl substituent, which can alter its steric and electronic properties.
The presence of the chloro substituent in 2-(4-chloro-1H-indol-3-yl)acetonitrile makes it unique, as it can participate in specific chemical reactions and interactions that are not possible with other indole derivatives. This uniqueness can be leveraged in the design and synthesis of novel compounds with desired properties.
特性
IUPAC Name |
2-(4-chloro-1H-indol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-8-2-1-3-9-10(8)7(4-5-12)6-13-9/h1-3,6,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFQUQOQJAOLHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401700 | |
| Record name | 2-(4-chloro-1H-indol-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2447-15-6 | |
| Record name | 2-(4-chloro-1H-indol-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chloro-1H-indol-3-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the crystal structure of 2-(4-chloro-1H-indol-3-yl)acetonitrile?
A1: The crystal of 2-(4-chloro-1H-indol-3-yl)acetonitrile contains two distinct molecules, labeled A and B, within its asymmetric unit []. Both molecules exhibit a nearly planar structure, with root-mean-square deviations of 0.039 Å and 0.064 Å for molecules A and B, respectively []. The crystal packing is characterized by N—H⋯N hydrogen bonds that link molecules A and B in an alternating fashion, forming C(7) chains that extend along the a-axis []. Interestingly, the analyzed crystal was identified as a racemic twin [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



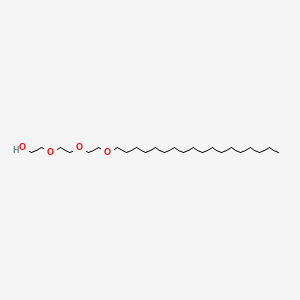
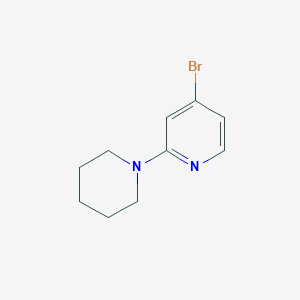
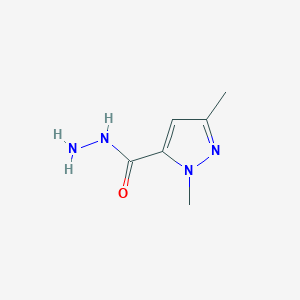
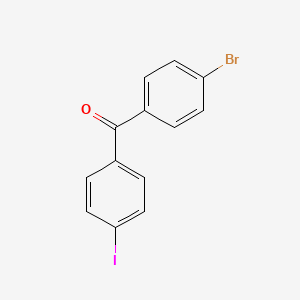
![[1-[2-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphane](/img/structure/B1277917.png)
